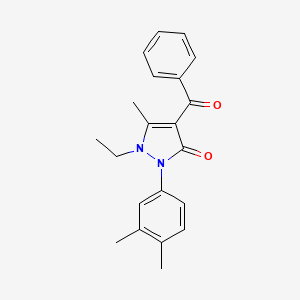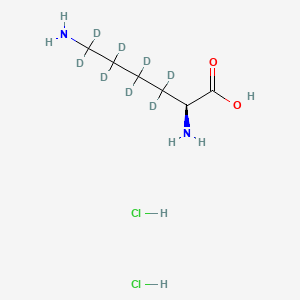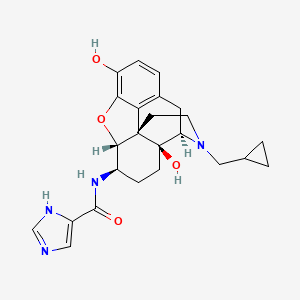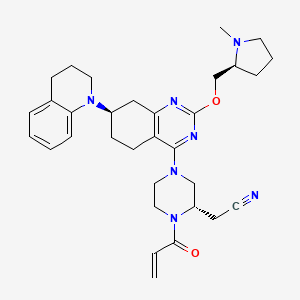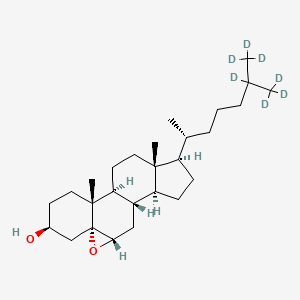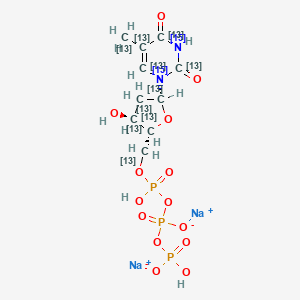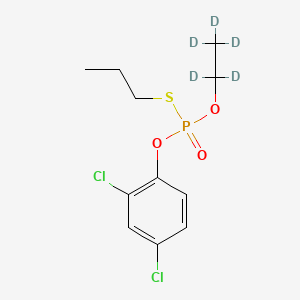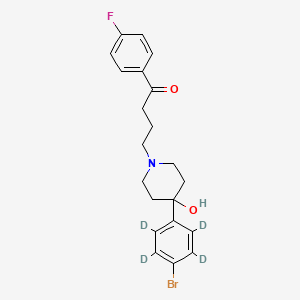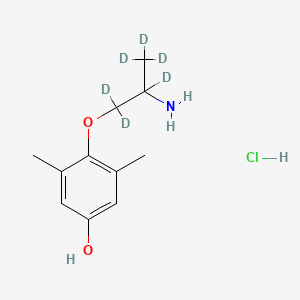
4-Hydroxy Mexiletine-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Mexiletine-d6 (hydrochloride) is a deuterated analog of 4-Hydroxy Mexiletine hydrochloride. It is a labeled compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and pharmacokinetic studies. This compound is a metabolite of Mexiletine, an antiarrhythmic agent used to treat ventricular arrhythmias .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Mexiletine-d6 (hydrochloride) involves the introduction of deuterium atoms into the Mexiletine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable solvent, such as deuterated methanol or ethanol, and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4-Hydroxy Mexiletine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
4-Hydroxy Mexiletine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs of Mexiletine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated analogs of Mexiletine.
Substitution: Formation of various substituted derivatives of 4-Hydroxy Mexiletine-d6.
科学的研究の応用
4-Hydroxy Mexiletine-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Mexiletine and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Mexiletine .
作用機序
4-Hydroxy Mexiletine-d6 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, thereby decreasing the excitability of cardiac cells. The compound achieves this by binding to sodium channels and blocking their activity, which is crucial for its antiarrhythmic properties .
類似化合物との比較
Similar Compounds
Mexiletine hydrochloride: The non-deuterated analog of 4-Hydroxy Mexiletine-d6 (hydrochloride).
Lidocaine: Another antiarrhythmic agent with a similar mechanism of action.
Procainamide: An antiarrhythmic agent with different electrophysiological properties compared to Mexiletine.
Uniqueness
4-Hydroxy Mexiletine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
237.75 g/mol |
IUPAC名 |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
InChIキー |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=C(C=C1C)O)C)N.Cl |
正規SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


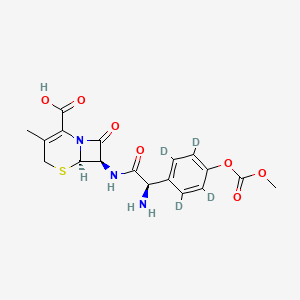
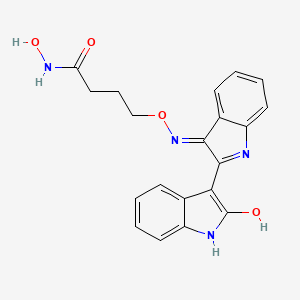
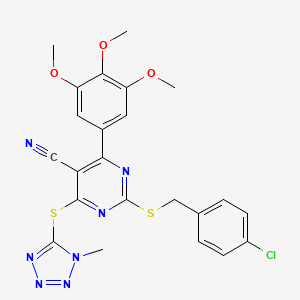
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
